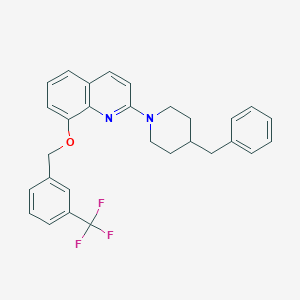

3-Chloro-2,4-diméthylaniline

Vue d'ensemble

Description

3-Chloro-2,4-dimethylaniline: is an organic compound with the molecular formula C8H10ClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and two methyl groups at the second and fourth positions. This compound is a solid at room temperature and is used in various chemical syntheses and industrial applications.

Applications De Recherche Scientifique

3-Chloro-2,4-dimethylaniline is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

Medicine: It is a precursor in the synthesis of pharmaceuticals and agrochemicals.

Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

Target of Action

3-Chloro-2,4-dimethylaniline is a derivative of aniline, which is a key precursor to many commercially important compounds Similar compounds like 3,4-dimethylaniline have been shown to interact with enzymes such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

For instance, they can be nitrated to produce derivatives with nitro groups, which can then be reduced to form amines . They can also undergo methylation to form quaternary ammonium salts .

Biochemical Pathways

For example, they can undergo nucleophilic substitution reactions .

Pharmacokinetics

It has been suggested that similar compounds like 2,4-dimethylaniline have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds like 2,4-dimethylaniline have been shown to undergo n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,4-dimethylaniline. For instance, the fluorescence quenching of similar compounds has been shown to be affected by temperature, viscosity, and solvent polarity .

Safety and Hazards

Orientations Futures

The future directions for 3-Chloro-2,4-dimethylaniline could involve further exploration of its potential applications in the pharmaceutical sector, particularly in the synthesis of heterocycle-incorporated azo dye derivatives . Additionally, more research could be conducted to develop safer and more efficient synthetic methodologies for azo dye derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-dimethylaniline typically involves the chlorination of 2,4-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used as the chlorinating agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of 3-Chloro-2,4-dimethylaniline can be achieved through similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-2,4-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atom under basic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted anilines depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- 2-Chloro-4,6-dimethylaniline

- 3,4-Dimethylaniline

- 2,4-Dimethylaniline

Comparison: 3-Chloro-2,4-dimethylaniline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it suitable for specific applications in research and industry.

Propriétés

IUPAC Name |

3-chloro-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJAATQNTATPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

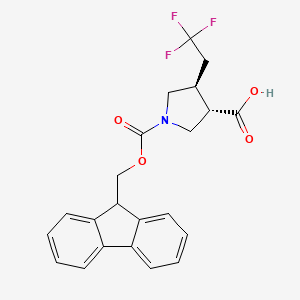

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

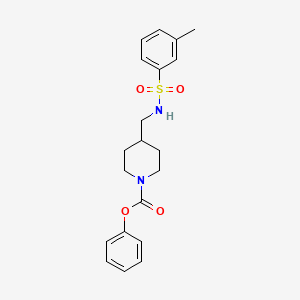

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2402691.png)

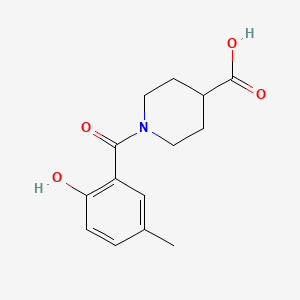

![N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2402701.png)

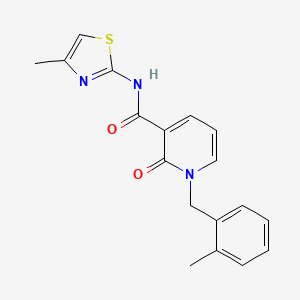

![N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2402702.png)

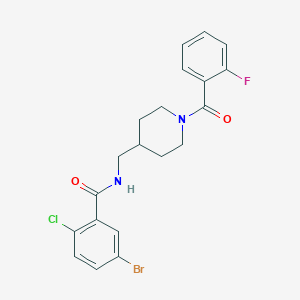

![N-[(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]prop-2-enamide](/img/structure/B2402704.png)